molecular formula C16H12O5 B1668236 Calycosin CAS No. 20575-57-9

Calycosin

Katalognummer: B1668236
CAS-Nummer: 20575-57-9
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: ZZAJQOPSWWVMBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Calycosin kann aus Formononetin durch eine Hydroxylierungsreaktion synthetisiert werden. Isoflavon 3’-Hydroxylase katalysiert die Umwandlung von Formononetin zu this compound unter Verwendung von NADPH, H+ und O2 . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung einer kontrollierten Umgebung, um die Aktivität und Stabilität des Enzyms zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die hydrolytische Extraktion aus Astragalus membranaceus. Das Verfahren umfasst die Verwendung von 100% Ethanol und 2,5 mol/L Salzsäure bei einem Feststoff-Flüssigkeits-Verhältnis von 1:40, extrahiert für 2 Stunden . Hochgeschwindigkeits-Gegenstromchromatographie wird dann verwendet, um die Verbindung zu reinigen und eine Reinheit von 95,8% und eine Rückgewinnungsrate von 85,9% zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Calycosin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf this compound modifizieren.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte, methoxylierte und andere substituierte Derivate von this compound, jedes mit einzigartigen biologischen Aktivitäten.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Calycosin exhibits a range of pharmacological effects, which can be categorized into several key areas:

  • Antioxidant Activity : this compound is known for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This effect is crucial in preventing cellular damage and has implications for aging and various diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase. This property makes it a candidate for treating inflammatory conditions.
  • Anticancer Activity : Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, liver, and colon cancers. It has been shown to inhibit tumor growth by regulating multiple signaling pathways.
  • Neuroprotective Effects : this compound displays neuroprotective properties by promoting neuronal survival and function. Its ability to modulate neurotransmitter levels and reduce neuroinflammation suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Cardiovascular Benefits : this compound has been associated with cardiovascular health by improving endothelial function, reducing blood pressure, and exhibiting anti-atherosclerotic effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Ethnopharmacology investigated the effects of this compound on breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection

Research published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that this compound treatment improved cognitive function and reduced amyloid-beta plaque deposition in the brain. The study highlighted this compound's potential as a therapeutic strategy for neurodegenerative disorders.

Case Study 3: Cardiovascular Health

A clinical trial reported in Phytomedicine assessed the impact of this compound on patients with hypertension. The results showed a significant reduction in systolic and diastolic blood pressure after this compound supplementation over eight weeks. This suggests its potential application in managing hypertension.

Data Tables

Application AreaKey FindingsReferences
Antioxidant ActivityScavenges free radicals; reduces oxidative stress,
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines,
Anticancer ActivityInduces apoptosis in cancer cells,
Neuroprotective EffectsImproves cognitive function; reduces amyloid plaques,
Cardiovascular BenefitsLowers blood pressure; improves endothelial function,

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Formononetin: Ein Vorläufer von Calycosin, ebenfalls ein Isoflavon mit ähnlichen biologischen Aktivitäten.

    Daidzein: Ein weiteres Isoflavon mit entzündungshemmenden und antioxidativen Eigenschaften.

    Genistein: Bekannt für seine Antikrebs- und antioxidativen Wirkungen.

Einzigartigkeit von this compound

This compound zeichnet sich durch sein spezifisches Hydroxylierungsmuster aus, das zu seinen einzigartigen biologischen Aktivitäten beiträgt. Seine Fähigkeit, mehrere Signalwege zu modulieren, macht es zu einer vielseitigen Verbindung in der therapeutischen Forschung .

Biologische Aktivität

Calycosin, a naturally occurring isoflavonoid predominantly found in the roots of Astragalus membranaceus, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer effects across various cancer types, particularly breast cancer. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through several molecular pathways.

  • Estrogen Receptor Modulation : this compound targets estrogen receptor beta (ER-β), leading to the suppression of insulin-like growth factor 1 receptor (IGF-1R) signaling. This interaction is crucial for the inhibition of cell proliferation in ER-positive breast cancer cells .
  • MAPK and PI3K/Akt Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation. In vitro studies have shown that this compound can downregulate the phosphorylation of proteins involved in these pathways, thus promoting apoptosis .

Case Studies

  • A study demonstrated that this compound reduced the viability of MCF-7 and T-47D breast cancer cells in a dose-dependent manner, with concentrations ranging from 0.5 to 100 μM significantly inhibiting cell growth .
  • Another investigation revealed that this compound induced apoptosis in B-CPAP thyroid cancer cells by increasing the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins .

2. Anti-Inflammatory Effects

This compound has been shown to exert protective effects against inflammation-related conditions, particularly in models of acute pancreatitis.

  • Inhibition of Inflammatory Mediators : this compound reduces the expression of high mobility group box 1 (HMGB1) and inhibits nuclear factor-kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .
  • Clinical Observations : In a mouse model of severe acute pancreatitis, this compound administration significantly attenuated local and systemic inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

This compound's neuroprotective effects have been explored in various studies, particularly concerning oxidative stress and neurodegenerative diseases.

  • Antioxidant Activity : this compound has been reported to enhance antioxidant enzyme activities and reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects .
  • In Vivo Studies : Animal studies have indicated that this compound can improve cognitive functions and reduce neurodegeneration in models of Alzheimer's disease .

4. Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound:

Activity Effect Mechanism Study Reference
Anti-CancerInhibits proliferation and induces apoptosisER modulation, MAPK/PI3K/Akt pathways
Anti-InflammatoryReduces inflammation in acute pancreatitisInhibition of HMGB1 and NF-kB signaling
NeuroprotectiveEnhances cognitive functionAntioxidant activity

Q & A

Basic Research Questions

Q. What are the primary molecular targets of calycosin in cancer research, and how are they experimentally validated?

this compound targets ERβ in breast cancer cells, modulating IGF-1R/MAPK and PI3K/Akt pathways . In glioblastoma, it inhibits CXCL10 signaling, validated via molecular docking and in vitro/in vivo assays . Methodologies include:

  • Western blotting to assess protein expression (e.g., ERβ, CXCL10 downstream effectors).
  • Transwell migration assays to quantify anti-invasive effects (e.g., 50–150 µM this compound reduces breast cancer cell motility by 22–71%) .
  • Gene silencing (e.g., CRISPR-Cas9) to confirm target specificity .

Q. Which experimental models are used to study this compound’s anti-inflammatory effects?

Common models include:

  • HaCaT keratinocytes treated with LPS to study TLR4/NF-κB pathway inhibition .
  • Rat chronic prostatitis (CP) models to evaluate p38MAPK/NF-κB suppression via ELISA (IL-1β, TNF-α reduction) and histopathology .
  • Mouse allergic dermatitis models to assess tight junction (TJ) protein preservation (occludin, ZO-1) via TEM and Western blot .

Q. What statistical methods ensure rigor in analyzing this compound’s dose-dependent effects?

  • One-way ANOVA with post-hoc Dunnett’s test for multi-group comparisons (e.g., inflammatory cytokine levels in CP models) .
  • Dose-response curves to calculate IC50 values (e.g., 100 µM this compound reduces glioblastoma cell viability by 60%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s modulation of MAPK pathways across cancer types?

In breast cancer, this compound suppresses MAPK to inhibit proliferation , while in prostate models, it targets p38MAPK/NF-κB for anti-inflammatory effects . Strategies include:

  • Pathway-specific inhibitors (e.g., PDTC for NF-κB ) to isolate context-dependent mechanisms.
  • Comparative phosphoproteomics to map differential kinase activation.
  • Cancer-type-specific cell lines (e.g., ER+ MCF-7 vs. glioblastoma U87) to model pathway divergence .

Q. What methodologies confirm this compound’s synergistic effects with other compounds?

  • Fractional inhibitory concentration (FIC) indices to quantify synergy (e.g., this compound + temozolomide in glioma ).
  • HPLC-MS/MS to validate combinatorial pharmacokinetics (e.g., this compound depletion/replenishment in DBT decoctions ).
  • Osteogenic activity assays (e.g., alkaline phosphatase) to test synergy with herbal extracts .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Network pharmacology integrates transcriptomics and molecular docking to predict targets (e.g., TP53, MAPK14 in nasopharyngeal carcinoma ).
  • Metabolomics identifies downstream metabolites (e.g., ROS scavenging in cardiotoxicity models ).
  • Proteomics validates pathway modulation (e.g., SIRT1-NLRP3 in doxorubicin-induced injury ).

Q. What strategies validate tissue-specific bioavailability of this compound?

  • LC-MS/MS pharmacokinetic profiling in serum/tissue homogenates .
  • Compartmental modeling to estimate distribution (e.g., blood-brain barrier penetration in glioblastoma ).
  • Microdialysis in target organs (e.g., prostate or brain) to measure free drug concentrations .

Q. How to confirm CXCL10 as a direct target of this compound in glioblastoma?

  • Surface plasmon resonance (SPR) to quantify binding affinity .
  • CXCL10 knockout models (CRISPR/Cas9) to abrogate this compound’s anti-tumor effects .
  • CXCL10 overexpression assays to restore oncogenic phenotypes .

Q. Methodological Considerations

Q. What controls are critical in this compound treatment experiments?

  • Vehicle controls (e.g., DMSO for solubility validation) .
  • Positive controls (e.g., PDTC for NF-κB inhibition , tamoxifen for ER antagonism ).
  • Baseline cytokine levels in untreated inflammatory models .

Q. How to optimize this compound dosing for in vivo studies?

  • Pilot toxicity studies (e.g., 2–10 mg/kg in mice ).
  • Time-course experiments to assess peak effect (e.g., 24–48 hr for apoptosis assays ).
  • Bioavailability enhancers (e.g., liposomal formulations) for low-solubility contexts .

Eigenschaften

IUPAC Name

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJQOPSWWVMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174580
Record name Calycosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In methanol, 1 mg/mL, clear, colorless
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway.
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder

CAS No.

20575-57-9
Record name Calycosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20575-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calycosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calycosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20575-57-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALYCOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Calycosin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Calycosin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Calycosin
Reactant of Route 3
Calycosin
Reactant of Route 4
Reactant of Route 4
Calycosin
Reactant of Route 5
Reactant of Route 5
Calycosin
Reactant of Route 6
Reactant of Route 6
Calycosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.